molecular formula C18H15N5O5S B3952511 2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3952511
M. Wt: 413.4 g/mol
InChI Key: ACCWCQYSLVBNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a nitro group at the 3-position and a methyl group at the 2-position. Additionally, it has a pyrimidin-2-ylsulfamoyl group attached to the phenyl ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group at the 3-position. This is followed by the formation of the benzamide through a reaction with an appropriate amine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various sulfonating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with various molecular targets. In biological systems, it has been shown to bind to DNA, altering its replication and transcription processes. This can lead to the inhibition of tumor cell growth and the induction of apoptosis . The compound also interferes with angiogenesis by inhibiting the signaling pathways that promote the formation of new blood vessels .

Comparison with Similar Compounds

2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S/c1-12-15(4-2-5-16(12)23(25)26)17(24)21-13-6-8-14(9-7-13)29(27,28)22-18-19-10-3-11-20-18/h2-11H,1H3,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCWCQYSLVBNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 6
2-methyl-3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.